

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Cat. No.: B1422802

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of **(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol**: A Key Intermediate in Medicinal Chemistry

Abstract

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol represents a strategically designed molecular scaffold of significant interest to the pharmaceutical and life sciences industries. This guide provides a detailed examination of its molecular structure, physicochemical properties, and a proposed, robust synthetic pathway. The molecule synergistically combines the privileged pyridin-3-yl-methanol core, a motif present in various bioactive compounds, with the 2,2,2-trifluoroethoxy group, a powerful functional moiety used to enhance metabolic stability and modulate pharmacokinetic profiles.^{[1][2]} This document serves as a technical resource for researchers and drug development professionals, offering insights into the rationale behind its design and its application as a high-value building block for the synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast array of approved pharmaceuticals and clinical candidates.^[2] Its utility stems from its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a

bioisostere for a phenyl ring while often improving aqueous solubility. However, the true power of this scaffold is realized through its "functional decoration," where strategic substitution is used to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.^[3]

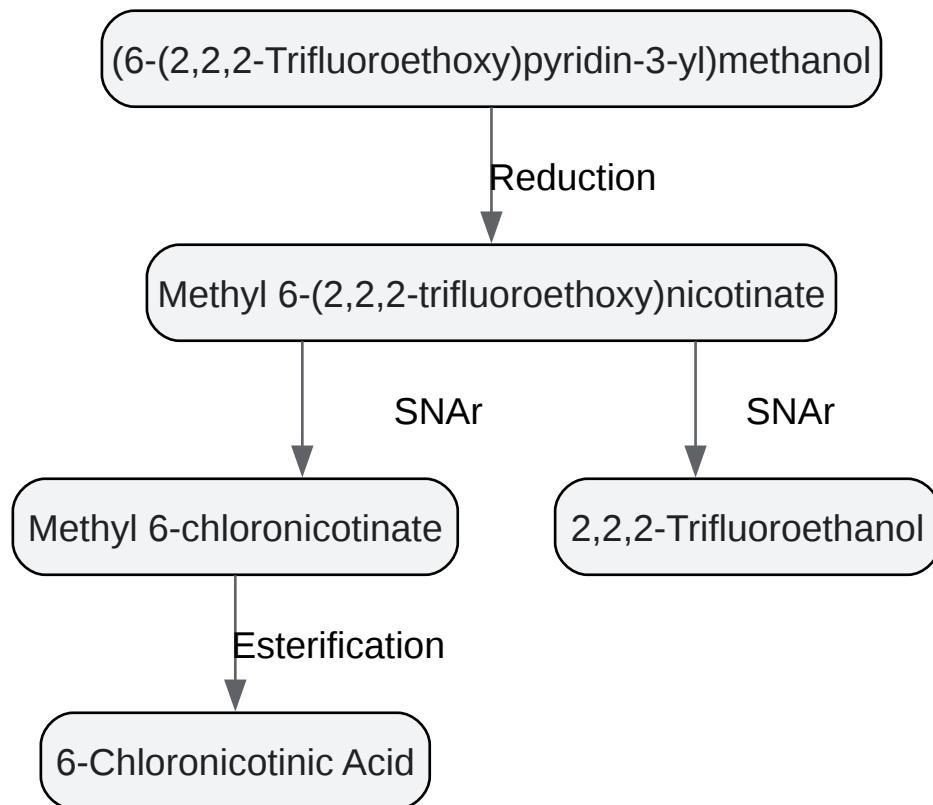
Among the most impactful modifications in modern drug design is the introduction of fluorine-containing groups.^{[3][4]} The trifluoroethoxy (-OCH₂CF₃) group, in particular, has gained prominence for its ability to confer several desirable attributes upon a molecule.

- Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl moiety exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.^[1] By placing this group at a strategic position, chemists can block metabolic "hotspots," thereby increasing a drug's half-life and bioavailability.^[1]
- Increased Lipophilicity: The trifluoroethoxy group significantly increases a molecule's lipophilicity, which can enhance its ability to permeate cellular membranes and interact with hydrophobic binding pockets on target proteins.^[1]
- Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoroethoxy group can profoundly influence the pKa and electronic distribution of the parent pyridine ring, altering its binding interactions and reactivity.

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is an exemplar of this design strategy, providing a readily available intermediate that embeds these desirable properties into a versatile pyridinemethanol framework.

Molecular Structure and Physicochemical Properties

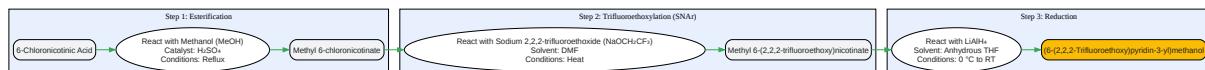
The structure of **(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol** consists of a central pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). The hydroxymethyl group provides a key site for hydrogen bonding and serves as a synthetic handle for further elaboration, while the trifluoroethoxy group acts as a potent modulator of the molecule's overall properties.


Property	Value	Source
IUPAC Name	[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol	[5]
CAS Number	159981-20-1	[5] [6]
Molecular Formula	C ₈ H ₈ F ₃ NO ₂	[5] [7]
Molecular Weight	207.15 g/mol	[5]
SMILES	C1=CC(=NC=C1CO)OCC(F)(F)F	[5] [7]
Predicted XlogP	1.4	[7]
Hydrogen Bond Donors	1 (from the -OH group)	PubChem CID: 54560084
Hydrogen Bond Acceptors	4 (N in pyridine, 2 O atoms, F atoms)	PubChem CID: 54560084
Topological Polar Surface Area	42.4 Å ²	PubChem CID: 54560084

Retrosynthetic Analysis and Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not extensively documented, a reliable and scalable protocol can be constructed from well-established reactions in heterocyclic chemistry. The proposed pathway begins with a commercially available, appropriately substituted pyridine and proceeds through a logical sequence of functional group transformations.

Retrosynthetic Analysis


A logical retrosynthetic disconnection of the target molecule points to methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a key intermediate. This intermediate can be disconnected further via a nucleophilic aromatic substitution (SNAr) reaction, leading back to the readily available starting materials: 6-chloronicotinic acid and 2,2,2-trifluoroethanol.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Workflow

The forward synthesis involves three primary steps: esterification of the starting material, nucleophilic aromatic substitution to install the trifluoroethoxy group, and finally, reduction of the ester to the desired primary alcohol.

Building Block
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Incorporation

Library Synthesis
(e.g., Esterification, Etherification, Mitsunobu)

High-Throughput Screening (HTS)

Hit Identification
(Initial Potency)

Structure-Activity
Relationship (SAR)

Lead Optimization
(Improved ADME Properties)

Selection

Preclinical Candidate

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol | CAS 159981-20-1 | TCI JT | 製品詳細 [tci-chemical-trading.com]
- 6. cas 159981-20-1|| where to buy (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol [spanish.chemenu.com]
- 7. PubChemLite - (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol (C8H8F3NO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422802#6-2-2-2-trifluoroethoxy-pyridin-3-yl-methanol-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com